1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a hydroxy-phenylethyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . These methods are known for their high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for chlorination.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives .
Scientific Research Applications
1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness: 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and carboxylic acid groups allows for diverse chemical reactivity and potential for various applications .
Properties
CAS No. |
886503-87-3 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H19NO3/c16-13(11-4-2-1-3-5-11)10-15-8-6-12(7-9-15)14(17)18/h1-5,12-13,16H,6-10H2,(H,17,18) |
InChI Key |
VXHJLMQSEDWIOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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